Teriflunomide - 108605-62-5

Teriflunomide

Catalog Number: EVT-288271
CAS Number: 108605-62-5
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teriflunomide is the active metabolite of leflunomide, a disease-modifying antirheumatic drug. [, , ] It is classified as an immunomodulator due to its ability to selectively and reversibly inhibit the proliferation of activated T and B lymphocytes. [, , , , ] In scientific research, teriflunomide serves as a valuable tool for investigating immune system function, lymphocyte biology, and the development of new therapies for autoimmune diseases.

Leflunomide

Compound Description: Leflunomide is an immunomodulatory drug primarily used for treating rheumatoid arthritis. It functions as a prodrug, meaning it is metabolized in the body into its active metabolite, Teriflunomide. []

Relevance: Leflunomide is the parent compound of Teriflunomide. After administration, Leflunomide is rapidly converted to Teriflunomide in the body. Teriflunomide is responsible for the primary pharmacological effects observed with Leflunomide treatment. [, ] Postmarketing data from women with rheumatoid arthritis exposed to Leflunomide was used to assess the teratogenicity of Teriflunomide in humans. []

Dihydroorotate Dehydrogenase (DHODH)

Compound Description: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme crucial for de novo pyrimidine synthesis, a pathway essential for DNA replication. [, , , ]

Relevance: Teriflunomide acts by selectively and reversibly inhibiting DHODH. [, , , ] This inhibition leads to a reduction in pyrimidine synthesis, ultimately suppressing the proliferation of activated T and B lymphocytes, which are key players in the pathogenesis of multiple sclerosis. [, , ] Differences in the binding affinity of Teriflunomide to DHODH in different species (e.g., rats are more sensitive than humans) help explain species-specific differences in pharmacological effects and pregnancy outcomes. []

Pyrimidine

Compound Description: Pyrimidines are a type of nitrogenous base that forms part of the structure of DNA and RNA. [, ]

Relevance: Teriflunomide, by inhibiting DHODH, disrupts the de novo synthesis of pyrimidines. [, ] This inhibition primarily affects rapidly dividing cells like activated T and B lymphocytes, limiting their proliferation and subsequently reducing the inflammatory response in multiple sclerosis. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of teriflunomide has evolved through various methods, with recent advancements focusing on efficiency and yield. One notable method involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline, facilitated by ethyl chloroformate as a coupling agent. This one-step synthesis can achieve yields exceeding 90% while maintaining high purity levels (99.495%) and is scalable for industrial production .

Another synthetic route described in patents involves multiple steps, including the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride followed by coupling with 4-trifluoromethyl aniline to form leflunomide, which is subsequently converted to teriflunomide through a ring-opening reaction using aqueous sodium hydroxide . This method eliminates the need for isolating intermediates, thus streamlining the process.

Molecular Structure Analysis

Structure and Data

The molecular formula of teriflunomide is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}. Its structure features a 5-methylisoxazole ring connected to a trifluoromethyl aniline moiety. The compound's three-dimensional conformation plays a significant role in its biological activity.

  • Molecular Weight: 270.21 g/mol
  • Structural Characteristics:
    • Contains a methyl group on the isoxazole ring.
    • Features a trifluoromethyl group that enhances lipophilicity.
Chemical Reactions Analysis

Reactions and Technical Details

Teriflunomide undergoes various chemical reactions relevant to its synthesis and degradation. Key reactions include:

  • Hydrolysis: Teriflunomide can be hydrolyzed under acidic or basic conditions, affecting its stability.
  • Oxidation: The compound may react with oxidizing agents (e.g., hydrogen peroxide) leading to degradation products that can be analyzed using chromatographic techniques .

The stability of teriflunomide under different conditions has been studied extensively, providing insights into its shelf-life and optimal storage conditions.

Mechanism of Action

Process and Data

Teriflunomide exerts its therapeutic effects primarily through the inhibition of dihydroorotate dehydrogenase. This enzyme is pivotal in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in proliferating cells, particularly lymphocytes. By inhibiting this enzyme, teriflunomide reduces the availability of pyrimidines, thereby limiting lymphocyte proliferation and activation .

  • Inhibition Mechanism: Competitive inhibition at the active site of dihydroorotate dehydrogenase.
  • Impact on Immune Response: Reduces T-cell activation and proliferation, contributing to its immunosuppressive effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Teriflunomide exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under neutral pH conditions but susceptible to hydrolysis under extreme pH levels.
  • Melting Point: Approximately 150 °C.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Teriflunomide is primarily utilized in clinical settings for:

  • Multiple Sclerosis Treatment: As a disease-modifying therapy, it helps reduce relapse rates and slow disease progression.
  • Rheumatoid Arthritis Management: Although less common than leflunomide, it can be used off-label for this condition due to its immunomodulatory effects.

Research continues into additional applications of teriflunomide in other autoimmune disorders due to its mechanism of action targeting lymphocyte proliferation.

Molecular Mechanisms of Teriflunomide

Dihydroorotate Dehydrogenase (DHODH) Inhibition and Pyrimidine Synthesis Disruption

Teriflunomide exerts its primary therapeutic effect through the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme integral to the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step in this pathway—the oxidation of dihydroorotate to orotate—a rate-limiting reaction essential for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (cytidine triphosphate [CTP], thymidine triphosphate [TTP], uridine triphosphate [UTP]) [1] [5] [10]. By binding to the ubiquinone site within DHODH's catalytic pocket, teriflunomide disrupts the electron transfer chain, effectively halting de novo pyrimidine synthesis [1] [8].

This inhibition creates a metabolic bottleneck with profound cellular consequences:

  • Proliferation Arrest in Activated Lymphocytes: Rapidly dividing T and B lymphocytes heavily rely on de novo pyrimidine synthesis to meet the massive demand for nucleotides during DNA/RNA synthesis required for clonal expansion. Teriflunomide induces a state of pyrimidine nucleotide deprivation, causing a reversible arrest in the S-phase (synthesis phase) of the cell cycle [1] [3] [8]. Importantly, resting lymphocytes and most other somatic cells utilize a pyrimidine salvage pathway (recycling pre-existing nucleosides like uridine), rendering them largely unaffected by DHODH inhibition under homeostatic conditions [1] [5] [10].
  • Affinity-Dependent Metabolic Vulnerability: High-affinity T cell clones, critical drivers in autoimmune pathologies like multiple sclerosis (MS), exhibit a greater dependence on oxidative phosphorylation (OXPHOS) and mitochondrial metabolism during early activation. These clones demonstrate increased susceptibility to teriflunomide compared to low-affinity clones. Mechanistically, DHODH inhibition functionally impairs mitochondrial complex III, reducing OXPHOS and aerobic glycolysis specifically in these highly activated, metabolically demanding cells [2]. This leads to the preferential suppression of high-affinity autoreactive T cell clones in models like experimental autoimmune encephalomyelitis (EAE) [2] [6].
  • Downstream Functional Impairments: Beyond DNA synthesis, pyrimidine nucleotides are crucial cofactors for glycosylation reactions (protein/lipid), phospholipid synthesis (membrane formation), and RNA synthesis (protein expression). Teriflunomide-induced pyrimidine depletion can therefore impair critical processes like T cell receptor signaling, cytokine production, and cellular migration [1] [5] [10].

Table 1: Key Parameters of Teriflunomide's DHODH Inhibition

ParameterDetailExperimental EvidenceReversibility
Target EnzymeDihydroorotate Dehydrogenase (DHODH)Biochemical assays, crystal structure analysis [1] [10]Competitive at Ubiquinone site
Primary ConsequenceBlockade of de novo pyrimidine synthesis (dihydroorotate → orotate)Uridine rescue experiments in vitro and in vivo [1] [8]Yes (by exogenous uridine)
Selectivity BasisDependence of rapidly dividing lymphocytes on de novo pathwayComparative proliferation assays (activated vs. resting cells) [1] [3]N/A
Metabolic CascadeImpaired Complex III function → Reduced OXPHOS/Glycolysis (High-affinity T cells)Seahorse metabolic flux analysis, functional assays [2]Linked to DHODH inhibition
Affinity SpecificityPreferential suppression of high-affinity T cell clonesAntigen-specific T cell activation models [2]Observed in MS patient TCR repertoire

Immunomodulatory Pathways: T-cell and B-cell Proliferation Suppression

The cytostatic effect of teriflunomide on activated lymphocytes translates into specific and selective modulation of adaptive immune responses, central to its efficacy in autoimmune diseases like MS.

  • T-Cell Subset Modulation: Teriflunomide profoundly impacts T cell biology beyond general proliferation arrest:
  • CD8+ T Cell Compartment: Treatment significantly reduces the homeostatic proliferation of memory CD8+ T cells (particularly effector memory - EM and terminally differentiated effector memory RA+ - TEMRA subsets). It suppresses their production of pro-inflammatory cytokines like TNFα and IFNγ. Furthermore, teriflunomide impairs the migratory velocity of memory CD8+ T cells, potentially limiting their trafficking into the central nervous system (CNS) [6]. Longitudinal high-dimensional flow cytometry studies confirm a specific reduction in profoundly metabolically active CD8+ clones without altering overall CD8+ frequency [2] [6].
  • CD4+ T Cell Compartment: While overall CD4+ T cell frequency may show less dramatic change, teriflunomide induces a significant decrease in the proportion of terminally differentiated CD4+ T cells (CCR7- CD45RO-) [4]. Its impact on specific CD4+ helper subsets (Th1, Th2, Th17) remains less pronounced in some studies [4] [6], though others show reduced pro-inflammatory cytokine production [8] [10]. Notably, it does not significantly alter the frequency or function of regulatory T cells (Tregs) or T follicular helper (Tfh) cells [6].
  • TCR Repertoire Diversity: By preferentially targeting high-affinity and highly proliferative clones, teriflunomide treatment leads to a measurable reduction in T cell receptor (TCR) Vβ repertoire diversity, effectively "pruning" the autoreactive T cell pool [2] [6].

  • B-Cell Modulation: Teriflunomide directly targets B cell populations involved in humoral immunity and antigen presentation:

  • Plasmablast/Plasma Cell Suppression: A consistent finding is the marked reduction in circulating plasmablasts (CD19+ CD27hi CD38hi) and plasma cells [4]. These cells are responsible for antibody production and are critically dependent on intense proliferation and metabolic activity during differentiation. Their reduction correlates with decreased intrathecal immunoglobulin synthesis observed in some MS patients [1] [4].
  • Memory B Cell Impact: Memory B cells (CD19+ CD27dim CD38dim) show less susceptibility compared to plasmablasts [4]. Their longevity and lower proliferative rate make them less dependent on de novo pyrimidine synthesis under non-activating conditions.
  • Antigen Presentation and Co-stimulation: While direct effects are less prominent than on proliferation, teriflunomide can indirectly modulate B cell function by reducing the available pool of activated B cells capable of presenting autoantigens and producing pro-inflammatory cytokines (e.g., lymphotoxin, TNFα, IL-6) that drive T cell responses [1] [4].

  • Induction of Tolerogenic Mechanisms: Beyond direct suppression, teriflunomide promotes immune regulation:

  • PD-L1 Upregulation: Treatment significantly increases the percentage of monocytes expressing programmed death-ligand 1 (PD-L1). PD-L1 interacts with PD-1 on T cells to deliver inhibitory signals, promoting T cell exhaustion and tolerance. This increase correlates negatively with effector CD8+ T cell subsets [4].
  • IL-10 Production: Enhanced production of the anti-inflammatory cytokine IL-10 is observed in both CD8+ T cells and monocytes following teriflunomide treatment [4]. IL-10 plays a crucial role in dampening inflammatory responses.

Table 2: Teriflunomide's Effects on Key Lymphocyte Subsets in MS

Lymphocyte SubsetPhenotypic MarkerObserved Effect of TeriflunomideFunctional Consequence
CD8+ EM/TEMRACD45RA- CCR7- / CD45RA+ CCR7-↓ Homeostatic proliferation, ↓ TNFα/IFNγ, ↓ Migration velocity [6]Reduced cytotoxic potential, impaired CNS trafficking
Terminally Diff. CD4+CCR7- CD45RO-↓ Frequency [4]Reduction in highly differentiated effector cells
PlasmablastsCD19+ CD27hi CD38hi↓↓ Frequency [4]Reduced antibody production (including autoantibodies)
Memory B CellsCD19+ CD27dim CD38dimMinimal/Moderate ↓ [4]Limited impact on established humoral memory
TregsCD4+ CD25hi CD127low↔ Frequency and function [6]Preservation of regulatory capacity
PD-L1+ MonocytesCD14+ PD-L1+↑ Frequency [4]Enhanced induction of T cell tolerance/exhaustion
IL-10+ Monocytes/CD8+ TCD14+ IL-10+ / CD8+ IL-10+↑ Frequency [4]Increased anti-inflammatory signaling

Cytostatic Effects on Activated Lymphocytes: Mechanism of Action in Autoimmune Modulation

Teriflunomide's action is fundamentally cytostatic, not cytotoxic. It halts the proliferation of activated immune cells without inducing widespread apoptosis under therapeutic concentrations relevant for autoimmune disease treatment [1] [8]. This selective targeting underpins its immunomodulatory rather than immunosuppressive profile.

  • Cell Cycle Arrest: The primary cytostatic effect occurs via S-phase arrest. Pyrimidine nucleotide deprivation prevents the efficient and complete replication of DNA during the S-phase of the cell cycle. Cells are unable to progress to mitosis (M-phase), effectively halting clonal expansion. This is demonstrable in vitro where teriflunomide-treated activated human peripheral blood mononuclear cells (PBMCs) show a significant, dose-dependent reduction in proliferation markers (e.g., Ki-67) and incorporation assays (e.g., BrdU), reversible by uridine supplementation [3] [8]. In vivo, this manifests as reduced infiltration of lymphocytes into target organs like the CNS in EAE models and presumably in MS [1].

  • Functional Consequences Beyond Proliferation: While proliferation arrest is central, teriflunomide impacts other functional aspects of activated lymphocytes:

  • Reduced Cytokine Production: Impaired pyrimidine availability affects transcription and translation efficiency. Coupled with metabolic stress (reduced OXPHOS/glycolysis in high-affinity clones), this leads to decreased production of key pro-inflammatory cytokines like IFNγ, TNFα, and IL-17 by T cells [6] [8] [10]. Monocytes/macrophages also show reduced release of cytokines like IL-6 and TNFα upon stimulation, an effect noted to be partially DHODH-independent, suggesting additional immunomodulatory mechanisms [8].
  • Impaired Migration: As noted earlier, the migratory capacity of memory CD8+ T cells is impaired by teriflunomide [6]. This likely involves disruption of cytoskeletal dynamics and energy-dependent processes required for chemotaxis, potentially related to impaired glycosylation or GTP depletion affecting small GTPases like Rho/Rac.
  • Altered Signal Transduction: Some in vitro studies suggest teriflunomide can interfere with protein tyrosine kinase (PTK) signaling pathways (e.g., LCK, FYN, JAK/STAT) in T cells, although the relevance of these DHODH-independent effects in vivo at therapeutic doses is less clear compared to the dominant pyrimidine deprivation mechanism [5] [7] [8].

  • Activation of Checkpoint and Senescence Pathways: Prolonged cytostatic pressure can engage cellular stress responses:

  • p53/BTG2 Pathway Activation: Studies in malignant T-cell lines (e.g., T-cell acute lymphoblastic leukemia - T-ALL) show teriflunomide upregulates the tumor suppressor p53 and its downstream target BTG2 (B-cell translocation gene 2). BTG2 is involved in cell cycle arrest and cellular senescence. Knockdown of BTG2 attenuates teriflunomide's anti-proliferative effect, highlighting this pathway's role in mediating cytostasis [3].
  • Autophagy Induction: Metabolic stress induced by nucleotide deprivation can trigger autophagy as a survival mechanism. While not extensively studied specifically for teriflunomide in lymphocytes, autophagy induction is a common response to metabolic perturbation and could contribute to maintaining cellular homeostasis during the arrested state.

  • Impact on Pathological Immune Responses: The integrated outcome of these cytostatic and functional effects is the suppression of autoreactive responses:

  • Reduced CNS Inflammation: In EAE, teriflunomide treatment reduces clinical severity, CNS lymphocyte infiltration, and axonal loss [1]. This correlates with the observed reduction in circulating effector lymphocytes and their impaired migration.
  • Modulation of Humoral Immunity: The drastic reduction in plasmablasts directly limits the generation of new pathogenic antibodies. Furthermore, by reducing T cell help (especially to B cells) and the overall inflammatory milieu, teriflunomide indirectly dampens ongoing humoral autoimmune responses [1] [4].
  • Preservation of Protective Immunity: The cytostatic effect's selectivity for activated lymphocytes, sparing resting cells and innate immune functions (e.g., neutrophil oxidative burst, phagocytosis), allows for the preservation of responses to pathogens and recall antigens, as demonstrated in vaccination studies [5] [10].

Properties

CAS Number

108605-62-5

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

A77 1726; A771726; A-771726; HMR1726; HMR-1726; HMR 1726; teriflunomide; Brande name: Aubagio.

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.